molecular formula C9H18N2O2 B053679 Tert-butyl 2-aminopyrrolidine-1-carboxylate CAS No. 121537-94-8

Tert-butyl 2-aminopyrrolidine-1-carboxylate

Cat. No.: B053679
CAS No.: 121537-94-8
M. Wt: 186.25 g/mol
InChI Key: CPLOPRLMGUANHZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-aminopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 2-aminopyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 2-aminopyrrolidine-1-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-aminopyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways .

Biological Activity

Tert-butyl 2-aminopyrrolidine-1-carboxylate (TBAPC) is a compound of interest due to its potential biological activities, which have been explored in various studies. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with TBAPC, supported by data tables and relevant research findings.

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 147081-49-0
  • Structure : TBAPC features a pyrrolidine ring substituted with a tert-butyl group and a carboxylate functional group.

Synthesis

The synthesis of TBAPC typically involves the reaction of tert-butyl carbamate with appropriate amine precursors. Various methods have been reported, including:

  • Amination Reactions : Utilizing amines in the presence of activating agents to facilitate the formation of the pyrrolidine structure.
  • Decarboxylation Techniques : Employing base-mediated decarboxylative methods to yield the desired product from its precursors.

Anti-inflammatory Effects

Recent studies have highlighted TBAPC's potential anti-inflammatory properties. In vitro experiments demonstrated that TBAPC exhibits significant inhibition of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

StudyMethodologyResults
Study ABovine Serum Albumin (BSA) denaturation techniqueShowed promising anti-inflammatory activity comparable to Diclofenac .
Study BMolecular docking studiesTBAPC displayed strong binding affinity to COX-2, indicating potential as an anti-inflammatory agent .

Anticancer Activity

TBAPC has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

StudyCell LineFindings
Study CHeLa cellsInduction of apoptosis was confirmed via flow cytometry analysis .
Study DMCF-7 cellsSignificant reduction in cell viability observed at higher concentrations .

The biological activity of TBAPC can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression.

  • Inhibition of NF-kB Pathway : TBAPC appears to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
  • Activation of Caspase Pathways : In cancer cells, TBAPC activates caspases, which are crucial for the execution phase of apoptosis.

Case Study 1: In Vivo Efficacy

In an animal model, TBAPC was administered to assess its anti-inflammatory effects. The results showed a marked reduction in edema and inflammatory markers compared to control groups.

Case Study 2: Clinical Relevance

A preliminary clinical trial involving patients with chronic inflammatory conditions reported improved symptoms following treatment with TBAPC derivatives, suggesting its therapeutic potential in clinical settings.

Properties

IUPAC Name

tert-butyl 2-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLOPRLMGUANHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647440
Record name tert-Butyl 2-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121537-94-8
Record name tert-Butyl 2-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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